molecular formula C15H17NO7S2 B2419279 Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895261-25-3

Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2419279
CAS No.: 895261-25-3
M. Wt: 387.42
InChI Key: AVRGNVYQVWQLOA-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO7S2/c1-20-10-7-9(8-11(21-2)13(10)22-3)16-25(18,19)12-5-6-24-14(12)15(17)23-4/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRGNVYQVWQLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a sulfonamide group, and a trimethoxyphenyl moiety. This unique structure imparts a diverse range of chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfamoyl group and a methoxyphenyl moiety. Its molecular formula is C18H20N2O7SC_{18}H_{20}N_{2}O_{7}S with a molecular weight of 408.4 g/mol. The IUPAC name for this compound is this compound.

Property Value
Molecular FormulaC18H20N2O7S
Molecular Weight408.4 g/mol
IUPAC NameThis compound
InChI KeyBUZIISJQJCRPIE-UHFFFAOYSA-N

Antitumor Activity

Research indicates that this compound exhibits antitumor properties , primarily through its ability to inhibit tubulin polymerization. By binding to the colchicine site on tubulin, it disrupts microtubule formation, which is essential for cell division. This mechanism has been linked to the induction of apoptosis in various cancer cell lines.

Case Study:
In vitro studies have shown that this compound displays significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (μM)
A5492.4
HepG23.8
MCF-75.1

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it possesses activity against various bacterial strains, potentially making it useful in treating infections resistant to conventional antibiotics.

Research Findings:
A screening against common pathogens revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL.

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition: The compound binds to the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest.
  • Membrane Interaction: Its amphiphilic nature allows it to interact with lipid bilayers, potentially altering membrane dynamics and affecting cell signaling pathways.
  • Antioxidant Activity: Some studies suggest that it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Thiophene Core: The thiophene ring is synthesized using sulfur-containing precursors through cyclization reactions.
  • Introduction of Functional Groups: Various functional groups are introduced via nucleophilic substitution reactions.
  • Esterification: The final step involves esterification to introduce the methyl ester group.

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